Ethyl propionylacetate
Overview
Description
Ethyl propionylacetate, also known as ethyl 3-oxovalerate, is an organic compound with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . It is an ester derived from the condensation of propionic acid and ethyl acetoacetate. This compound is commonly used in organic synthesis and has various applications in the chemical industry.
Mechanism of Action
Mode of Action
It has been used in the synthesis of 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid bearing one or two substituents on the benzene ring . This suggests that it may interact with its targets to induce specific chemical transformations.
Biochemical Pathways
It’s known that it’s used in the synthesis of specific compounds, suggesting that it may play a role in certain synthetic biochemical pathways .
Result of Action
Its use in the synthesis of specific compounds suggests that it may have a role in inducing certain chemical transformations .
Biochemical Analysis
Biochemical Properties
Ethyl Propionylacetate is known to react with tropolone p-toluenesulfonate in the presence of sodium ethoxide to give 3-propionyl-2H-cyclohepta[b]furan-2-one . It has been used in the synthesis of 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid bearing one or two substituents on the benzene ring
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl propionylacetate can be synthesized through several methods. One common method involves the reaction of Meldrum’s acid with propionyl chloride in the presence of pyridine and dichloromethane at low temperatures, followed by refluxing with ethanol . Another method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with propionyl chloride .
Industrial Production Methods
In industrial settings, this compound is typically produced through esterification reactions involving propionic acid and ethyl acetoacetate. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl propionylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ketones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Propionic acid and acetic acid.
Reduction: Ethyl 3-hydroxyvalerate.
Substitution: Various esters and ketones depending on the nucleophile used.
Scientific Research Applications
Ethyl propionylacetate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl propionylacetate can be compared with other similar compounds such as:
Ethyl acetoacetate: Similar structure but lacks the propionyl group.
Ethyl isobutyrylacetate: Similar structure but has an isobutyryl group instead of a propionyl group.
Ethyl benzoylacetate: Contains a benzoyl group instead of a propionyl group.
These compounds share similar reactivity patterns but differ in their specific applications and properties.
Properties
IUPAC Name |
ethyl 3-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRCONFHWYGWFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197800 | |
Record name | Ethyl 3-oxovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4949-44-4 | |
Record name | Ethyl 3-oxopentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4949-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-oxovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4949-44-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78662 | |
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Record name | 4949-44-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7251 | |
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Record name | Ethyl 3-oxovalerate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-oxovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.266 | |
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Record name | Ethyl 3-oxovalerate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P45XZ5RD8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable application of ethyl 3-oxopentanoate in organic synthesis?
A1: Ethyl 3-oxopentanoate serves as a valuable starting material in the synthesis of various heterocyclic compounds. For instance, it is used in the preparation of substituted 1,2-oxazole-4-carboxylic acids. []
Q2: How is ethyl 3-oxopentanoate utilized in the synthesis of methylenomycin B?
A2: Methylenomycin B, an antibacterial compound, can be synthesized using ethyl 3-oxopentanoate as a starting material in a four-step process. []
Q3: Can you describe a more efficient method for synthesizing ethyl 3-oxopentanoate?
A3: A method for preparing high-purity (98% or more) ethyl 3-oxopentanoate involves a condensation reaction between ethyl acetylacetate and propionyl chloride using dichloromethane as a solvent and a suitable catalyst. The resulting α-ethyl acetylpropionylacetate is then hydrolyzed in ammonia water to remove the acetyl group, followed by acidification with hydrochloric acid. []
Q4: How does ethyl 3-oxopentanoate contribute to the synthesis of etodolic acid?
A4: Etodolic acid, a potent anti-inflammatory drug, can be synthesized through the acid-catalyzed condensation of a substituted tryptophol with ethyl 3-oxopentanoate or ethyl butyrylacetate. This reaction leads to the formation of 1-ethyl- or 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acids with varying substituents on the benzene ring. []
Q5: What role does ethyl 3-oxopentanoate play in the creation of crown ether derivatives?
A5: Ethyl 3-oxopentanoate serves as a precursor in the synthesis of 4-propyl-7,8-, 4-propyl-6,7-, 3-ethyl-4-methyl-7,8-, and 3-ethyl-4-methyl-6,7-dihydroxy-2H-chromenones. These chromenones are then reacted with bis-dihalides or ditosylates of glycols to create chromenone derivatives of 12-crown-4, 15-crown-4, and 18-crown-6. []
Q6: Can ethyl 3-oxopentanoate be used to synthesize PPAR agonist ligands?
A6: Yes, ethyl 3-oxopentanoate can be used as a starting material for the synthesis of PPAR agonist ligands like JTT-20993. The synthesis involves a series of reactions, including bromination, cyclization, alcoholization, methanesulfonization, and condensation. [] A similar approach is used to synthesize another PPAR agonist ligand intermediate, 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol. []
Q7: How is ethyl 3-oxopentanoate involved in the synthesis of porphyrins?
A7: In the synthesis of octaethylporphyrin, ethyl 3-oxopentanoate and acetylacetone are used as starting materials in a Knorr reaction. This reaction leads to the formation of 5-methyl-3-ethyl-4-acetyl-2-ethoxycarbonyl pyrrole. Further modifications and cyclization reactions ultimately lead to the formation of octaethylporphyrin. []
Q8: Can ethyl 3-oxopentanoate undergo microbial reduction?
A8: Yes, ethyl 3-oxopentanoate can undergo enantioselective bioreduction using microorganisms like Kluyveromyces marxianus. This yeast exhibits a preference for the R enantiomer, producing chiral β-hydroxyesters with high enantiomeric excess, often close to 100%. []
Q9: Are there other microorganisms capable of reducing ethyl 3-oxopentanoate?
A9: Various plants and microorganisms have demonstrated the ability to catalyze the stereoselective reduction of prochiral ketones, including ethyl 3-oxopentanoate. This process offers a promising route to synthesize optically pure chiral alcohols, which are crucial building blocks for many enantiomerically pure pharmaceuticals. []
Q10: Which microorganism exhibits superior performance in the bioreduction of ethyl 3-oxopentanoate?
A10: Among the microorganisms studied, Rhodotrula glutinis displays remarkable results in bioreducing ethyl 3-oxopentanoate and other prochiral ketones, yielding chiral alcohols with high yield and optical purity. This makes it a promising candidate for further research and potential industrial applications. []
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